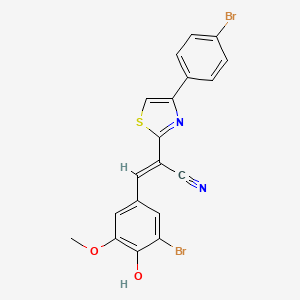
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12Br2N2O2S and its molecular weight is 492.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H15Br2N2O3S
- Molecular Weight : 487.21 g/mol
- CAS Number : Not explicitly provided in the search results.
The presence of bromine, methoxy, and hydroxyl groups in its structure suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives similar to this compound exhibit significant antitumor properties. A study found that thiazole-containing compounds often show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were reported to have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cell lines, outperforming standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Compound 9 | 1.61 | Jurkat | |
| Compound 10 | 1.98 | A-431 | |
| Compound 13 | < Doxorubicin | Various Tumors |
Antimicrobial Activity
The compound's thiazole moiety is associated with notable antimicrobial activity. In vitro studies on related thiazole derivatives have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were found to be as low as 0.22 µg/mL, indicating strong antibacterial properties .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | MIC (µg/mL) | Pathogen | Reference |
|---|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus | |
| Compound 10 | 0.25 | Escherichia coli |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-donating groups such as methoxy and hydroxyl significantly enhances the biological activity of these compounds. The thiazole ring is crucial for maintaining cytotoxic activity, while substitutions on the phenyl rings can modulate potency .
Case Studies
-
Case Study on Anticancer Properties :
A series of thiazole derivatives were synthesized and tested for their anticancer effects. The study highlighted that specific substitutions on the phenyl ring improved interaction with cancer cell receptors, leading to increased cytotoxicity . -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The results indicated a correlation between structural modifications and enhanced antibacterial activity, emphasizing the potential for developing new antibiotics based on these compounds .
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2N2O2S/c1-25-17-8-11(7-15(21)18(17)24)6-13(9-22)19-23-16(10-26-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWRNVCHPCWBB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














